Brivanib Alaninate

Catalog No.
S548895
CAS No.
649735-63-7
M.F
C22H24FN5O4
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brivanib Alaninate

CAS Number

649735-63-7

Product Name

Brivanib Alaninate

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate

Molecular Formula

C22H24FN5O4

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1

InChI Key

LTEJRLHKIYCEOX-OCCSQVGLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMS582664; BMS-582664; BMS 582664; Brivanib alaninate

The exact mass of the compound Brivanib alaninate is 441.18123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Brivanib alaninate (BMS-582664) is the L-alanine ester prodrug of brivanib (BMS-540215), a highly selective, dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases. From a procurement and material selection standpoint, the alaninate prodrug was specifically engineered to overcome the severe physicochemical limitations of the parent free base. While the active moiety remains identical, the L-alanine esterification fundamentally alters the compound's handling profile, transforming a highly insoluble molecule into one that supports completely aqueous vehicle formulations, predictable high-dose oral administration, and scalable solid-dosage manufacturing. For industrial and preclinical buyers, selecting brivanib alaninate over the free base is primarily a decision driven by solubility, formulation consistency, and bioavailability requirements rather than a shift in target pharmacology [1].

Attempting to substitute brivanib alaninate with its parent compound, brivanib free base, routinely fails in high-dose preclinical and formulation workflows due to extreme solubility constraints. The free base exhibits an aqueous solubility of less than 1 μg/mL, which directly causes dissolution rate-limited absorption and highly variable pharmacokinetics (22–88% bioavailability) when administered orally [1]. Researchers attempting to use the free base for in vivo models must often resort to complex, non-translatable organic co-solvents that complicate toxicity baselines. Furthermore, in industrial tableting, generic dry processing (roller compaction) of the alaninate form fails at high drug loads (>25% w/w) due to severe tool sticking, necessitating specific wet granulation protocols that surprisingly bypass the compound's inherent hydrolytic sensitivity [2]. Consequently, substituting the prodrug with the free base, or ignoring form-specific processing requirements, leads to irreproducible dosing, formulation failure, and compromised pharmacokinetic data.

Aqueous Solubility and Vehicle Compatibility

The primary procurement advantage of brivanib alaninate is its drastically enhanced aqueous solubility compared to the parent drug. While brivanib free base is practically insoluble in water, the L-alanyl ester prodrug achieves exceptional solubility at mildly acidic pH. This allows formulation in completely aqueous vehicles, eliminating the need for complex, potentially toxic organic co-solvents in preclinical preparations [1].

Evidence DimensionAqueous solubility at mildly acidic pH
Target Compound Data73 mg/mL (at pH 5.8)
Comparator Or BaselineBrivanib free base (< 1 μg/mL at pH 6.5)
Quantified Difference>73,000-fold increase in aqueous solubility
ConditionsEquilibrium solubility testing in aqueous buffer

Enables the use of simple, completely aqueous dosing vehicles for in vivo studies, reducing solvent-induced artifacts and preparation complexity.

Oral Bioavailability and Dose-Proportional Exposure

Due to its extreme insolubility, brivanib free base suffers from dissolution rate-limited absorption, leading to erratic oral bioavailability, particularly at the high doses required for efficacy. Brivanib alaninate overcomes this bottleneck, providing highly consistent, dose-proportional systemic exposure and significantly raising the lower bound of bioavailability across animal models[1].

Evidence DimensionOral bioavailability range across preclinical species
Target Compound Data55% to 97% (dose-proportional)
Comparator Or BaselineBrivanib free base (22% to 88%, highly variable)
Quantified DifferenceUp to a 40% improvement in the lower-bound bioavailability threshold
ConditionsOral administration in mice, rats, dogs, and monkeys

Guarantees reliable and reproducible pharmacokinetic profiles in animal models, which is critical for validating dose-response relationships in oncology research.

High-Load Manufacturability and Tooling Compatibility

Clinical applications of brivanib require high doses (200–800 mg), demanding a tablet drug load of up to 80% w/w to keep the total pill size manageable. Standard dry granulation (roller compaction) of brivanib alaninate fails at these levels due to severe API sticking to tablet press tools. However, utilizing a wet granulation process surprisingly mitigates this sticking without triggering the compound's known hydrolytic degradation, enabling massive increases in viable drug loading [1].

Evidence DimensionMaximum viable drug loading without tooling failure
Target Compound Data20% to 80% w/w (via wet granulation)
Comparator Or BaselineStandard roller compaction (< 25% w/w maximum load)
Quantified Difference>3.2-fold increase in maximum manufacturable drug load
ConditionsCommercial-scale tablet compression and formulation processing

Essential for industrial buyers and formulators who must scale up high-dose solid oral dosage forms without encountering catastrophic equipment sticking or API hydrolysis.

High-Dose Preclinical Oncology Models

Due to its >73,000-fold higher aqueous solubility and reliable 55-97% bioavailability, brivanib alaninate is the mandatory choice for in vivo xenograft models requiring high-dose oral administration without the confounding toxicity of organic co-solvents [1].

Solid Dosage Formulation Scale-Up

For industrial formulators developing high-dose (200-800 mg) oral TKIs, brivanib alaninate is specifically compatible with high-shear wet granulation, allowing up to 80% w/w drug loading while avoiding the severe tooling adhesion seen with standard roller compaction [2].

Pharmacokinetic and Prodrug Conversion Assays

As an L-alanine ester that undergoes rapid and complete bioconversion to the active BMS-540215 moiety, this compound serves as a premium reference standard for evaluating esterase-driven prodrug activation and intestinal absorption kinetics [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

441.18123243 Da

Monoisotopic Mass

441.18123243 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U2Y5OFN795

Wikipedia

Brivanib_alaninate

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Finn RS, Kang YK, Mulcahy M, Polite BN, Lim HY, Walters I, Baudelet C, Manekas D, Park JW. Phase II, Open-label Study of Brivanib as Second-line Therapy in Patients with Advanced Hepatocellular Carcinoma. Clin Cancer Res. 2012 Jan 11. [Epub ahead of print] PubMed PMID: 22238246.
2: Gong J, Gan J, Iyer RA. Identification of the oxidative and conjugative enzymes involved in the biotransformation of brivanib. Drug Metab Dispos. 2012 Jan;40(1):219-26. Epub 2011 Oct 11. PubMed PMID: 21989950.
3: Garcia JA, Roberts LR. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. J Hepatol. 2011 Sep 29. [Epub ahead of print] PubMed PMID: 21963517.
4: Kudo M. Future treatment option for hepatocellular carcinoma: a focus on brivanib. Dig Dis. 2011;29(3):316-20. Epub 2011 Aug 9. Review. PubMed PMID: 21829023.
5: Syed S, Clemens PL, Lathers D, Kollia G, Dhar A, Walters I, Masson E. Lack of Effect of Brivanib on the Pharmacokinetics of Midazolam, a CYP3A4 Substrate, Administered Intravenously and Orally in Healthy Participants. J Clin Pharmacol. 2011 Jun 9. [Epub ahead of print] PubMed PMID: 21659627.
6: Garrett CR, Siu LL, El-Khoueiry A, Buter J, Rocha-Lima CM, Marshall J, LoRusso P, Major P, Chemidlin J, Mokliatchouk O, Velasquez L, Hayes W, Feltquate D, Syed S, Ford S, Kollia G, Galbraith S, Nuyten DS. Phase I dose-escalation study to determine the safety, pharmacokinetics and pharmacodynamics of brivanib alaninate in combination with full-dose cetuximab in patients with advanced gastrointestinal malignancies who have failed prior therapy. Br J Cancer. 2011 Jun 28;105(1):44-52. doi: 10.1038/bjc.2011.182. Epub 2011 May 31. PubMed PMID: 21629245; PubMed Central PMCID: PMC3137402.
7: Allen E, Walters IB, Hanahan D. Brivanib, a dual FGF/VEGF inhibitor, is active both first and second line against mouse pancreatic neuroendocrine tumors developing adaptive/evasive resistance to VEGF inhibition. Clin Cancer Res. 2011 Aug 15;17(16):5299-310. doi: 10.1158/1078-0432.CCR-10-2847. Epub 2011 May 27. PubMed PMID: 21622725; PubMed Central PMCID: PMC3156934.
8: LoRusso P, Shapiro GI, Hurwitz H, Pilat MJ, Chemidlin J, Kollia G, Syed S, Fischer B, Masson E. Lack of food effect on single-dose pharmacokinetics of brivanib, and safety and efficacy following multiple doses in subjects with advanced or metastatic solid tumors. Cancer Chemother Pharmacol. 2011 Dec;68(6):1377-85. Epub 2011 Apr 3. PubMed PMID: 21461891.
9: Diaz-Padilla I, Siu LL. Brivanib alaninate for cancer. Expert Opin Investig Drugs. 2011 Apr;20(4):577-86. Epub 2011 Mar 11. Review. PubMed PMID: 21391890.
10: Park JW, Finn RS, Kim JS, Karwal M, Li RK, Ismail F, Thomas M, Harris R, Baudelet C, Walters I, Raoul JL. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma. Clin Cancer Res. 2011 Apr 1;17(7):1973-83. Epub 2011 Feb 24. PubMed PMID: 21349999.

Explore Compound Types